molecular formula C12H14O4 B1334972 Ethyl 3-oxo-4-phenoxybutyrate CAS No. 41051-18-7

Ethyl 3-oxo-4-phenoxybutyrate

Katalognummer B1334972
CAS-Nummer: 41051-18-7
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: SEZPICVFXSJZBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-oxo-4-phenoxybutyrate is a chemical compound that serves as an intermediate in the synthesis of various enantiomerically pure α-hydroxy and α-amino acid esters, which are important in the pharmaceutical industry. These compounds are often used in the production of angiotensin-converting enzyme (ACE) inhibitors and other pharmacologically valuable products .

Synthesis Analysis

The synthesis of ethyl 3-oxo-4-phenoxybutyrate and its derivatives involves several key steps. Starting materials such as acetophenone and diethyl oxalate can be used to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, with high enantiomeric purity . The chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate is a critical step in this process, often catalyzed by a heterogeneous Pt catalyst modified with dihydrocinchonidine . Additionally, biocatalytic methods using microorganisms like Candida krusei have been employed to achieve high enantiopurity and product titer in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate .

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-4-phenoxybutyrate and its related compounds is crucial for their biological activity. The stereochemistry of these molecules is particularly important, as it can significantly affect their pharmacological properties. Techniques such as nuclear magnetic resonance (NMR) have been used to assess the enantioselectivity and to characterize the molecular structure of synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl 3-oxo-4-phenoxybutyrate derivatives are characterized by their enantioselectivity. The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate to produce ethyl ((R)-2-hydroxy-4-phenylbutyrate) is a reaction that has been studied extensively, with the effects of various reaction conditions on the hydrogenation rate and enantiomeric excess being investigated . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a highly enantioselective reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxo-4-phenoxybutyrate and its derivatives are influenced by their molecular structure. The presence of the phenoxy group and the ester functionality in the molecule affects its solubility, reactivity, and interaction with biological targets. The kinetic resolution of racemic 2-hydroxy compounds through enantioselective hydrolysis demonstrates the importance of these properties in the efficient production of enantiomerically pure compounds .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

  • Enantioselective Hydrogenation : Ethyl 2-oxo-4-arylbut-3-enoate's hydrogenation leads to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee), showcasing a sequential hydrogenation of CO and CC bonds. This process is significant in stereoselective synthesis (Meng, Zhu, & Zhang, 2008).

  • Enantioselective Biotransformation : Candida krusei SW2026 has been identified as a highly effective biocatalyst for the microbial reduction of ethyl 2-oxo-4-phenylbutyrate, leading to ethyl (R)-2-hydroxy-4-phenylbutyrate with notable enantiomeric purity, which is crucial in the production of ACE inhibitors (Zhang et al., 2009).

Synthesis of Key Intermediates

  • Production of Ethyl 4-Chloro-3-Hydroxybutyrate : Ethyl (R)-4-chloro-3-hydroxybutyrate, a significant intermediate in synthesizing pharmacologically valuable products, can be prepared through asymmetric hydrogenation. This process demonstrates the effectiveness of microfluidic chip reactors in chemical synthesis (Kluson et al., 2019).

  • Bio-Composite Synthesis for Wound Healing : Poly(3-hydroxybutyrate)-ethyl cellulose-based bio-composites, which include natural phenols like p-4-hydroxybenzoic acid, show promise in antibacterial applications and wound healing. This research indicates potential biomedical applications for derivatives of Ethyl 3-oxo-4-phenoxybutyrate (Iqbal et al., 2015).

Reaction Mechanism and Kinetics

  • Reaction Kinetics of Hydrogenation : Understanding the reaction kinetics and mechanism in the enantioselective hydrogenation of Ethyl 2-oxo-4-phenylbutyrate is crucial for optimizing the synthesis process. The study provides insights into the effects of various reaction conditions on the rate and enantiomeric excess (Tao, 2005).

Bioreduction Process Optimization

  • Optimal pH Profile Design : For the bioreduction of Ethyl 4-chloro-3-oxobutyrate, designing the optimal time-varying operating pH profile is essential. This research demonstrates how to enhance the reaction yield and product's optical purity, which is vital for large-scale production (Chen et al., 2002).

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of Ethyl 3-oxo-4-phenoxybutyrate . Contact with skin and eyes should be avoided . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

In the future, when these compounds are in circulation, the study on their conversion to phenylacetone will be useful for identifying and elucidating the synthetic method of phenylacetone .

Eigenschaften

IUPAC Name

ethyl 3-oxo-4-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZPICVFXSJZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194019
Record name Ethyl 3-oxo-4-phenoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-4-phenoxybutyrate

CAS RN

41051-18-7
Record name Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-4-phenoxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-oxo-4-phenoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-4-phenoxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-oxo-4-phenoxybutyrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PGC28AD3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of Ethyl 3-oxo-4-phenoxybutanoate in the synthesis described in the research paper?

A1: Ethyl 3-oxo-4-phenoxybutanoate serves as a crucial starting material in the multi-step synthesis of specific benzoxepin and benzocyclohepten derivatives []. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The researchers utilize Ethyl 3-oxo-4-phenoxybutanoate to introduce specific structural features that are maintained throughout the synthesis, ultimately contributing to the formation of the desired final compounds.

Q2: Could you elaborate on the specific reactions involving Ethyl 3-oxo-4-phenoxybutanoate in this synthesis?

A2: While the paper doesn't detail all the reaction steps, it mentions that Ethyl 3-oxo-4-phenoxybutanoate, along with Ethyl 3-oxo-5-phenylpentanoate, undergoes a series of transformations to ultimately yield the target benzoxepin and benzocyclohepten derivatives []. This likely involves reactions characteristic of its functional groups: the ketone, ester, and ether moieties. These could include reactions like condensations, cyclizations, and modifications of the ester group, all carefully orchestrated to arrive at the desired complex structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.